molecular formula C10H17N3O2 B13631093 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B13631093
M. Wt: 211.26 g/mol
InChI Key: LTHUNRJRDZQPNP-UHFFFAOYSA-N
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Description

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Imidazole derivatives can be oxidized to form imidazolones.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: Substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-4-(2-propan-2-ylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-7(2)9-12-4-6-13(9)5-3-8(11)10(14)15/h4,6-8H,3,5,11H2,1-2H3,(H,14,15)

InChI Key

LTHUNRJRDZQPNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CCC(C(=O)O)N

Origin of Product

United States

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